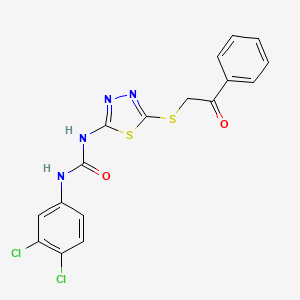![molecular formula C9H9ClN2O3 B2768767 N-[2-(chloromethyl)-4-nitrophenyl]acetamide CAS No. 1171021-29-6](/img/structure/B2768767.png)
N-[2-(chloromethyl)-4-nitrophenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(chloromethyl)-4-nitrophenyl]acetamide: is an organic compound with the molecular formula C9H9ClN2O3 . It is characterized by the presence of a chloromethyl group and a nitrophenyl group attached to an acetamide moiety. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
作用机制
Target of Action
Similar compounds such as acetamides and pyrimidines have been known to interact with various targets like aliphatic amidase expression-regulating protein and vital inflammatory mediators .
Mode of Action
For instance, pyrimidines have been reported to exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Related compounds like pyrimidines have been known to affect various biochemical pathways, including those involving prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Pharmacokinetics
Similar compounds like acetamides have been studied, and their absorption, distribution, metabolism, and excretion properties have been documented . These properties can significantly impact the bioavailability of the compound.
Result of Action
Related compounds have been reported to exhibit antimicrobial and anticancer activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(chloromethyl)-4-nitrophenyl]acetamide typically involves the reaction of 2-chloromethyl-4-nitrophenol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions: N-[2-(chloromethyl)-4-nitrophenyl]acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Reduction: Amino derivatives.
Hydrolysis: Carboxylic acids and amines.
科学研究应用
Chemistry: N-[2-(chloromethyl)-4-nitrophenyl]acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study enzyme kinetics and inhibition. It serves as a substrate for various enzymatic reactions, providing insights into enzyme mechanisms and functions .
Medicine: It is investigated for its role in developing new drugs with antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it suitable for various industrial applications .
相似化合物的比较
2-Chloromethyl-4-nitrophenol: Shares the chloromethyl and nitrophenyl groups but lacks the acetamide moiety.
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide: Similar structure but with a methyl group instead of a chloromethyl group.
4-Chloro-3-methyl-6-nitrophenol: Contains similar functional groups but with different substitution patterns on the phenyl ring.
Uniqueness: N-[2-(chloromethyl)-4-nitrophenyl]acetamide is unique due to its combination of functional groups, which confer specific reactivity and applications. The presence of both chloromethyl and nitrophenyl groups allows for diverse chemical transformations, making it a versatile compound in various fields .
属性
IUPAC Name |
N-[2-(chloromethyl)-4-nitrophenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-6(13)11-9-3-2-8(12(14)15)4-7(9)5-10/h2-4H,5H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPGMKICIWBSFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
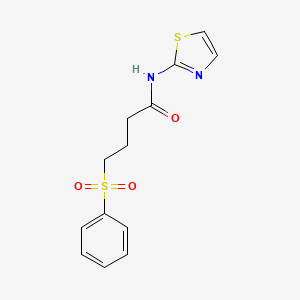
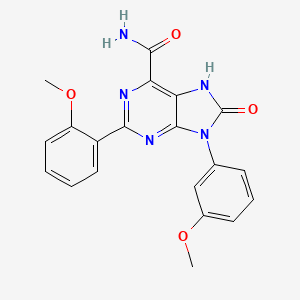

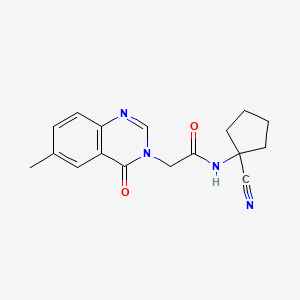
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2768689.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2768690.png)
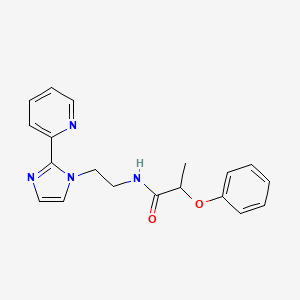
![N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide](/img/structure/B2768695.png)
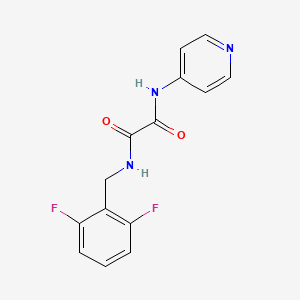
![5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride](/img/structure/B2768698.png)
![O-[(2,2-dichloro-3-{[(diphenylphosphorothioyl)oxy]methyl}cyclopropyl)methyl] diphenylphosphinothioate](/img/structure/B2768700.png)
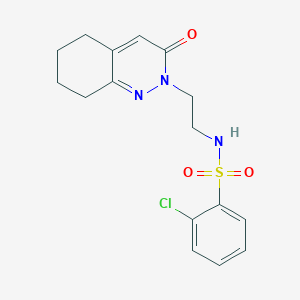
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-naphthamide](/img/structure/B2768703.png)
